Product packaging for Isobutylbenzene(Cat. No.:CAS No. 28729-54-6)

Isobutylbenzene

Cat. No.: B7766767
CAS No.: 28729-54-6
M. Wt: 134.22 g/mol
InChI Key: KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Description

Overview and Historical Context of Isobutylbenzene (B155976) Research

This compound, an aromatic hydrocarbon, has been a subject of chemical research for many decades, with early investigations focusing primarily on its fundamental synthesis. Initial methods for preparing this compound were varied and often faced challenges with isomeric purity. Researchers explored several pathways, including the Wurtz-Fittig reaction using isobutyl halides and bromobenzene (B47551) and the hydrogenation of olefins derived from the reaction of benzylmagnesium chloride and acetone. nasa.gov A significant hurdle in early synthesis was the tendency for Friedel-Crafts alkylation of benzene (B151609) with isobutyl-containing reagents to yield the rearranged product, tert-butylbenzene, rather than the desired this compound. nasa.gov

A notable advancement in its synthesis was detailed in a 1946 technical report, which described its preparation in large quantities by reacting phenylmagnesium bromide with methallyl chloride, followed by hydrogenation. nasa.gov Later, a 1959 patent introduced a method for preparing this compound through the alkylation of toluene (B28343) with propylene (B89431), utilizing an alkali metal catalyst. google.com These early studies were crucial in establishing foundational methods for producing this compound, paving the way for its later industrial importance.

The trajectory of this compound research shifted dramatically following the discovery of ibuprofen (B1674241) in the 1960s. wikipedia.orgresearchgate.net Identified as a key starting material for the synthesis of this major non-steroidal anti-inflammatory drug (NSAID), this compound's role evolved from a simple hydrocarbon to a valuable chemical intermediate. wikipedia.orgpatsnap.com This transition sparked a new wave of research aimed at optimizing its production to meet rising global demand. patsnap.com

Research efforts began to concentrate on more efficient and selective synthesis methods, such as the side-chain alkylation of toluene with propylene, which offered a more direct route to the compound. patsnap.comjustia.com The 1980s saw a significant breakthrough with the development of the Boots-Hoechst-Celanese (BHC) process for ibuprofen, which started from this compound but involved a greener, three-step synthesis that reduced waste and improved atom economy compared to the original six-step method. wikipedia.orgmedicilon.com

In recent years, research has been driven by the principles of green chemistry and process intensification. researchgate.net Scientists are exploring advanced catalytic systems, including solid acid catalysts, to improve the yield and selectivity of this compound synthesis while minimizing environmental impact. justia.comvinatiorganics.com Furthermore, modern research investigates the use of continuous-flow reactors and microreactors to enhance the safety, efficiency, and control of both this compound and subsequent ibuprofen production. medicilon.comrsc.org The expanding application of this compound in fragrances, polymers, and agrochemicals also continues to fuel research into its versatile chemical properties and synthesis. marketresearchfuture.comdataintelo.com

Early Research and Discovery

Significance of this compound as a Chemical Compound

This compound is a critical building block in the organic synthesis industry, valued for its role as a precursor to more complex and high-value molecules. Its primary significance stems from its use in the pharmaceutical sector, but it also serves as an intermediate in the production of specialty chemicals. vinatiorganics.comdataintelo.com The structure of this compound, featuring a benzene ring attached to an isobutyl group, makes it an ideal starting point for syntheses that require the introduction of the 4-isobutylphenyl moiety.

The most prominent application of this compound is as the principal raw material in the manufacture of ibuprofen. patsnap.comvinatiorganics.com Since ibuprofen was first marketed in 1969, the demand for a reliable and economical supply of this compound has grown substantially. patsnap.comresearchgate.net The majority of commercially viable industrial processes for producing ibuprofen begin with this compound. wikipedia.orgresearchgate.net

The original commercial synthesis of ibuprofen, developed by the Boots Group, is a classic example of a multi-step industrial process and is considered a conventional route. wikipedia.org Although largely superseded by more efficient methods like the BHC process, this six-step pathway established this compound as the foundational starting material for ibuprofen. wikipedia.orgsciencesnail.com The process begins with the Friedel-Crafts acylation of this compound and proceeds through several functional group transformations to build the propionic acid side-chain. wikipedia.orggoogle.com

The key stages of this traditional synthesis are outlined below.

Table 1: The Conventional Six-Step Boots Process for Ibuprofen Synthesis

StepReaction Name/TypeReactantsKey Product
1 Friedel-Crafts AcylationThis compound, Acetic Anhydride (B1165640)/Acetyl Chloride4'-Isobutylacetophenone (B122872)
2 Darzens Reaction4'-Isobutylacetophenone, Ethyl Chloroacetateα,β-Epoxy Ester
3 Hydrolysis & Decarboxylationα,β-Epoxy Ester4-Isobutylphenylacetaldehyde
4 Condensation4-Isobutylphenylacetaldehyde, HydroxylamineOxime of the aldehyde
5 DehydrationOxime4-Isobutylphenylacetonitrile
6 Hydrolysis4-IsobutylphenylacetonitrileIbuprofen

Role as a Key Intermediate in Chemical Synthesis

Ibuprofen Synthesis Pathways
Green Chemistry Approaches

The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen is a classic case study in the application of green chemistry principles, with this compound as the starting material. The traditional "brown" synthesis developed by the Boots Company in the 1960s was a six-step process with a low atom economy of about 40%, generating significant chemical waste. sciencesnail.comscheikundeinbedrijf.nlewadirect.com For every kilogram of ibuprofen produced, approximately 1.5 kilograms of waste were created. ewadirect.com This process involved stoichiometric amounts of reagents, such as aluminum trichloride (B1173362), which was hydrated and disposed of in landfills. ccchwc.edu.hk

In contrast, the greener BHC (Boots-Hoechst-Celanese) process, commercialized in 1992, revolutionized ibuprofen production. epa.govresearchgate.net This innovative route begins with the Friedel-Crafts acylation of this compound but uses anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent, which can be recovered and recycled with over 99.9% efficiency. sciencesnail.comccchwc.edu.hkrsc.org The BHC process reduces the synthesis to just three catalytic steps, dramatically improving the atom economy to approximately 77-80%. sciencesnail.comepa.govresearchgate.net This efficiency nearly eliminates waste, as most starting materials are converted into the final product or a recoverable byproduct like acetic acid. epa.gov For its significant environmental and efficiency improvements, the BHC process received the Presidential Green Chemistry Challenge Award in 1997. scheikundeinbedrijf.nlepa.gov

FeatureBoots Process (Brown)BHC Process (Green)
Starting Material This compoundThis compound
Number of Steps 63
Atom Economy ~40% sciencesnail.comepa.gov~77-80% sciencesnail.comepa.gov
Catalyst Aluminum Trichloride (Stoichiometric, waste) ccchwc.edu.hkAnhydrous Hydrogen Fluoride (Catalytic, recycled) sciencesnail.comrsc.org
Waste Generation High (Large volumes of aqueous salt wastes) scheikundeinbedrijf.nlepa.govMinimal (Byproducts are recovered and recycled) ccchwc.edu.hkepa.gov
Other Pharmaceutical and Agrochemical Intermediates

In the agrochemical sector, derivatives of this compound are integral to the production of certain pesticides and herbicides. marketresearchfuture.compmarketresearch.comniir.org The compound's ability to serve as a precursor for complex molecules makes it valuable in creating active ingredients for crop protection products, which are essential for modern agriculture. marketresearchfuture.cominfosys.com The demand for agrochemicals, driven by the need to increase crop yields, contributes to the market for this compound. marketresearchfuture.comniir.org

Precursor in Polymer and Resin Production

This compound functions as a key raw material in the manufacturing of various polymers and resins. marketresearchfuture.com It is notably used in the production of polyisobutylene (B167198) (PIB), a synthetic rubber known for its excellent damping properties, which finds applications in tires, hoses, and roofing materials. marketresearchfuture.com The synthesis of polyisobutylene is typically achieved through cationic polymerization of isobutene, a process where related aromatic hydrocarbons can be involved. wikipedia.orggoogle.com

Furthermore, this compound is utilized in the production of polystyrene, a versatile and lightweight plastic employed in numerous applications, including packaging, disposable containers, and insulation. marketresearchfuture.com Research has also documented the use of this compound as an aromatic hydrocarbon in catalytic compositions for the polymerization of styrene. google.com Its role extends to the synthesis of low molecular weight acrylic resins, which are particularly useful in coatings and adhesives. epo.orggoogle.com These acrylic resins are formed through the co-polymerization of various monomers in the presence of a solvent, which can include alkyl-substituted benzenes like this compound. epo.orggoogle.com

Use in Adhesives, Coatings, and Plastics

Research and Development Applications

Current research and development efforts involving this compound are focused on enhancing production efficiency, expanding its application range, and improving its environmental profile. niir.orgopenpr.com A significant trend is the exploration of bio-based this compound to create more sustainable, eco-friendly products. marketresearchfuture.com This aligns with the growing demand for greener alternatives to traditional chemical inputs, driven by environmental regulations and consumer preferences. marketresearchfuture.com

Technological advancements are being pursued to refine production processes and broaden the compound's utility. marketresearchfuture.com This includes the development of new chemical processes where this compound can serve as a cost-effective intermediate. dataintelo.com Researchers are also investigating its potential use in the production of fuels and as a high-octane gasoline additive. marketresearchfuture.com Continuous investment in R&D aims to improve product quality and discover novel applications for this versatile chemical. niir.org

Scope and Objectives of Current Academic Inquiry

The primary scope of current academic and industrial inquiry into this compound revolves around several key areas. A major objective is the continued optimization of green chemistry principles in its application, particularly in pharmaceutical synthesis, to further reduce environmental impact and improve cost-effectiveness beyond the benchmark BHC process. ewadirect.comijsrch.com Researchers are actively seeking to develop even more efficient and selective catalysts and synthetic routes. ewadirect.com

Another significant objective is the diversification of its applications. This includes the development of new derivatives for use as pharmaceutical and agrochemical intermediates beyond its current primary uses. solubilityofthings.comniir.org There is also a strong focus on its role in the polymer and materials science field, with ongoing research into its use as a precursor for specialty polymers and as a component in advanced coatings and adhesives. google.comdataintelo.com Furthermore, a forward-looking objective is the development of sustainable production methods, including bio-based routes, to align with the global shift towards a circular economy and reduced reliance on petrochemical feedstocks. marketresearchfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B7766767 Isobutylbenzene CAS No. 28729-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropylbenzene
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InChI

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
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InChI Key

KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC1=CC=CC=C1
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Molecular Formula

C10H14
Record name N-PROPYLTOLUENE
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DSSTOX Substance ID

DTXSID6027181
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Molecular Weight

134.22 g/mol
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Physical Description

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS]
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Record name Benzene, (2-methylpropyl)-
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Vapor Pressure

1.93 [mmHg]
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CAS No.

28729-54-6, 538-93-2
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Ii. Advanced Synthesis Methodologies and Reaction Engineering of Isobutylbenzene

Catalytic Synthesis of Isobutylbenzene (B155976)

The synthesis of this compound is a critical step in various industrial processes, most notably in the production of the nonsteroidal anti-inflammatory drug, ibuprofen (B1674241). central.edu Advanced methodologies focus on catalytic routes to enhance efficiency, selectivity, and environmental compatibility.

Friedel-Crafts reactions are fundamental to the synthesis of this compound and its derivatives. central.edusciencesnail.combrainly.com Both alkylation and acylation pathways are employed, each with distinct advantages and challenges. Direct Friedel-Crafts alkylation of benzene (B151609) with an isobutyl halide is often problematic due to carbocation rearrangements, leading to the formation of undesired isomers like sec-butylbenzene (B1681704). sciencesnail.comstudysmarter.co.uk To circumvent this, a common strategy involves the Friedel-Crafts acylation of benzene with isobutyryl chloride to form isobutyrophenone (B147066), which is then reduced to this compound. sciencesnail.combrainly.com This two-step process generally offers superior selectivity. brainly.com

Another significant application of Friedel-Crafts acylation is the reaction of this compound itself to produce key intermediates. For instance, the acylation of this compound with acetic anhydride (B1165640) or acetyl chloride is a pivotal step in both the Boots and Hoechst processes for manufacturing ibuprofen, yielding 4'-isobutylacetophenone (B122872). central.edusciencesnail.com

The general mechanism for Friedel-Crafts acylation involves the generation of a reactive acylium ion through the interaction of an acylating agent with a Lewis acid catalyst. sciencesnail.comchemcess.com This electrophile then attacks the aromatic ring, followed by deprotonation to yield the aromatic ketone. chemcess.com Unlike alkylation, the acylation product is less reactive than the starting material, which helps to prevent multiple substitutions. sciencesnail.com

Friedel-Crafts Alkylation and Acylation Reactions

Catalysts and Their Influence on Selectivity and Yield
Lewis Acid Catalysts (e.g., AlCl₃, HF)

Traditional and widely used catalysts for Friedel-Crafts acylation are strong Lewis acids like aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). sciencesnail.comacs.org AlCl₃ is effective in activating acylating agents such as acyl halides and anhydrides to form the necessary electrophilic species. central.edusciencesnail.com For example, in the synthesis of 4'-isobutylacetophenone from this compound and acetic anhydride, AlCl₃ facilitates the formation of the acylium ion. central.edu However, a significant drawback of AlCl₃ is that it often needs to be used in stoichiometric amounts because it forms a stable complex with the resulting ketone product. chemcess.com This necessitates a hydrolytic workup to release the product and leads to large volumes of acidic waste. chemcess.comacs.org

Hydrogen fluoride is another industrially important catalyst, particularly in the acylation of this compound to produce an intermediate for ibuprofen. chemcess.comiitm.ac.in A key advantage of HF is that it can be recovered by distillation, which reduces waste generation. chemcess.com Despite their effectiveness, both AlCl₃ and HF pose considerable environmental and safety challenges, including corrosivity (B1173158) and toxicity, driving the search for more benign alternatives. acs.orgresearchgate.net

Zeolite-based Catalysts (e.g., HBeta, Al-KIT-6)

To address the shortcomings of traditional Lewis acids, solid acid catalysts, particularly zeolites, have emerged as promising alternatives. iitm.ac.inresearchgate.net Zeolites offer advantages such as ease of separation, reusability, and reduced corrosive waste. researchgate.net Zeolite H-Beta has been shown to be an effective catalyst for the acylation of this compound with acetic anhydride. iitm.ac.in The shape selectivity of zeolites can also influence the product distribution. studysmarter.co.uk

Mesoporous aluminosilicates, such as Al-KIT-6, have also been investigated for the acylation of this compound. researchgate.netresearchgate.net In one study, Al-KIT-6 with a specific silica-to-alumina ratio (Si/Al=25) demonstrated high conversion of this compound (72%) and high selectivity (94%) for the desired 4-isobutylacetophenone. researchgate.net The catalytic activity of these materials is attributed to the presence of acid sites within their structured pores. researchgate.netmdpi.com Research by Kantam et al. found that the particle size of microcrystalline beta zeolite influenced the conversion of this compound. researchgate.net

Table 1: Performance of Zeolite-based Catalysts in this compound Acylation

Catalyst Acylating Agent Substrate Conversion (%) Product Selectivity (%) Reference
Al-KIT-6 (Si/Al=25) Acetic Anhydride 72 94 (for 4-isobutylacetophenone) researchgate.net
Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs), particularly those based on chloroaluminates, have been explored as alternative catalysts and solvents for the acylation of this compound. mdpi.comacs.orgresearchgate.net These compounds can exhibit strong Lewis acidity and offer benefits such as low vapor pressure and the potential for catalyst recycling. mdpi.com For the acylation of this compound, a chloroaluminate-based ionic liquid, [HN₂₂₂][Al₂Cl₇], and a related liquid coordination complex (LCC), AlCl₃/O-NMP, were found to be efficient catalysts. acs.org The LCC, in particular, showed excellent performance with 99% conversion and 96% selectivity. acs.orgresearchgate.net Ionic liquids can serve as both the catalyst and the reaction medium, simplifying the process. mdpi.com The use of these advanced catalytic systems aims to replace hazardous catalysts like HF and AlCl₃. acs.orgfigshare.comsemanticscholar.org

Table 2: Performance of Ionic Liquid-Based Catalysts in this compound Acylation

Catalyst Conversion (%) Selectivity (%) Reference
[HN₂₂₂][Al₂Cl₇] - - acs.org

In the Friedel-Crafts acylation of substituted benzenes like this compound, the position of the incoming acyl group on the aromatic ring is directed by the existing substituent. The isobutyl group is an alkyl group, which is known to be an ortho, para-director due to its electron-donating nature through hyperconjugation and inductive effects. sciencesnail.com This means that the acylation of this compound will primarily yield a mixture of ortho- and para-substituted products.

However, the steric bulk of the isobutyl group significantly hinders the approach of the electrophile to the ortho positions. sciencesnail.com Consequently, the para-substituted product is strongly favored. sciencesnail.com For example, in the Friedel-Crafts acylation of this compound with chloropropionyl chloride in the presence of AlCl₃, a high regioselectivity of greater than 9:1 for the para- to ortho-isomer was observed. rsc.org This high regioselectivity for the para isomer is crucial in syntheses like that of ibuprofen, where the para-substituted acetophenone (B1666503) is the required intermediate. sciencesnail.com

Side Reactions and By-product Formation (e.g., Rearrangements, Multiple Alkylations)

Carbocation Rearrangements: Direct Friedel-Crafts alkylation of benzene with an isobutyl halide (e.g., isobutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is prone to carbocation rearrangement. sciencesnail.com The initial activation of the alkyl halide generates a primary carbocation. This primary carbocation is highly unstable and rapidly undergoes a hydride shift, an intramolecular rearrangement, to form a more stable secondary or tertiary carbocation. sciencesnail.comlibretexts.org In the case of an isobutyl group, the primary carbocation rearranges to the more stable sec-butyl carbocation. This rearranged carbocation then acts as the main alkylating species, reacting with benzene to yield sec-butylbenzene as the major, undesired product instead of this compound. sciencesnail.com To circumvent this issue, a common strategy involves Friedel-Crafts acylation followed by a reduction reaction. brainly.com The acylation reaction introduces an isobutyryl group onto the benzene ring. The resulting acylium ion is stabilized by resonance and does not undergo rearrangement. libretexts.org The subsequent reduction of the ketone yields the desired this compound. brainly.com

Multiple Alkylations: Another significant drawback of Friedel-Crafts alkylation is the propensity for multiple substitutions on the benzene ring. The isobutyl group, once attached to the benzene ring, is an activating group, meaning it makes the ring more nucleophilic than the starting material, benzene. sciencesnail.com This increased nucleophilicity makes the product, this compound, more reactive towards further electrophilic attack than the initial benzene reactant. Consequently, this leads to the formation of di- or poly-alkylated by-products, which complicates the purification process and lowers the selectivity for the desired mono-alkylated product. sciencesnail.com In contrast, the Friedel-Crafts acylation product has an electron-withdrawing acyl group, which deactivates the aromatic ring towards further electrophilic substitution, thus preventing multiple additions. sciencesnail.com

Other Alkylation Methods (e.g., Toluene (B28343) and Propylene (B89431) Alkylation)

An important industrial method for synthesizing this compound involves the side-chain alkylation of toluene with propylene. rdd.edu.iqjustia.compatsnap.com This process is typically carried out in the presence of a basic catalyst and offers a more selective route to this compound compared to the direct alkylation of benzene. rdd.edu.iqjustia.com The reaction directly forms the isobutyl group on the methyl side-chain of toluene. This method is a cornerstone in the commercial production of this compound, a key intermediate for various pharmaceuticals and fragrances. rdd.edu.iq

Basic Catalysts (e.g., Alkali Metals, Potassium-Sodium Alloys)

The side-chain alkylation of toluene with propylene requires the use of basic catalysts, with alkali metals being particularly effective. patsnap.com Catalysts such as metallic potassium, sodium, and sodium-potassium (NaK) alloys are commonly employed. rdd.edu.iqintratec.us Potassium metal is a frequently used catalyst for this reaction. rdd.edu.iqchembk.com Sodium/potassium alloys, specifically NaK₂, are also utilized in commercial batch processes. intratec.usgoogle.com Another catalytic system involves dispersing liquid sodium onto potassium carbonate particles. google.com These alkali metal catalysts facilitate the displacement of benzylic hydrogens from toluene, generating a toluene anion. google.com This anion then acts as a nucleophile, attacking the propylene to initiate the alkylation process on the side chain. google.com

Process Optimization for Conversion and Selectivity

Optimizing the process parameters is crucial for maximizing the conversion of reactants and the selectivity towards this compound while minimizing by-product formation. Key variables include temperature, pressure, reactant molar ratios, and catalyst composition.

In the alkylation of toluene with propylene using alkali metal catalysts, the reaction temperature is a critical parameter. Studies have shown that the reaction is typically conducted at temperatures ranging from 130°C to 205°C. justia.comchembk.comgoogle.com One process specifies a temperature range of 190°C to 205°C. chembk.com Another optimized process suggests a lower temperature range of 145°C to 155°C to improve selectivity. google.com Pressure is another important factor, especially when using a gaseous reactant like propylene, with pressures typically maintained between 250 psig and 350 psig. google.com

The following table summarizes the effect of different catalytic systems and conditions on the synthesis of this compound from toluene and propylene.

Catalyst SystemTemperature (°C)PressureToluene Conversion (%)This compound Selectivity (%)Notes
Potassium Metal190 - 2052.94 MPa54.5389.6Yield of this compound was 48.88%. chembk.com
Na₂O/K₂CO₃175-46 - 65-Propylene conversion was 64-74%. epo.org
Sodium/Potassium Alloy (NaK₂)145 - 155250-350 psig--Optimized temperature range to improve selectivity. google.com
Sodium on Potassium Carbonate150 - 250---Catalyst activation temperature range. google.com

Reduction Reactions for this compound Formation (e.g., Wolff-Kishner Reduction)

Reduction reactions provide a reliable method to produce this compound, effectively bypassing the rearrangement problems associated with direct Friedel-Crafts alkylation. A common two-step approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride to form isobutyrophenone, followed by the reduction of the ketone functionality. brainly.com

The Wolff-Kishner reduction is a prominent method used for this purpose. chemdad.comtandfonline.com This reaction deoxygenates aldehydes and ketones to the corresponding alkanes. In this context, isobutyrophenone is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. chemdad.comtandfonline.com The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation by the strong base, eliminates nitrogen gas to yield the alkane, this compound. tandfonline.com

Historically, high-boiling point solvents like ethylene (B1197577) glycol or diethylene glycol were used to achieve the necessary high reaction temperatures. tandfonline.com However, greener alternatives like glycerol (B35011) or propylene glycol have been successfully employed. chemdad.comtandfonline.com For instance, the Wolff-Kishner reduction of isobutyrophenone in glycerol at reflux (149–155 °C) for three hours yielded this compound with an average yield of 51%. chemdad.com A similar reaction using an electrical heat source gave a 55% yield. chemdad.com Another study using propylene glycol as the solvent at a reflux temperature of 139–143°C also successfully produced this compound. tandfonline.com

The Clemmensen reduction, which uses amalgamated zinc (Zn(Hg)) and hydrochloric acid, is another classical method to reduce the ketone group of isobutyrophenone to an isobutyl group, forming this compound. sciencesnail.com

Hydrogenation of Olefinic Precursors

The synthesis of this compound can also be achieved through the hydrogenation of suitable olefinic precursors. This approach is particularly relevant in multi-step syntheses of more complex molecules where this compound is an intermediate. For example, one route to ibuprofen involves the formation of this compound from benzene and 2-methylpropene via a rhodium-catalyzed arene alkenylation, followed by a hydrogenation step. acs.org

In a more direct context, the catalytic hydrogenation of olefinic precursors is a key step in certain industrial processes. bloomtechz.com For instance, an olefin precursor can be synthesized and subsequently hydrogenated in the presence of a catalyst to form the saturated alkylbenzene structure. bloomtechz.com The hydrogenation process typically involves reacting the olefin with hydrogen gas over a metal catalyst. google.com This method effectively saturates the carbon-carbon double bond of the precursor to yield this compound. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, avoiding unwanted side reactions like the saturation of the aromatic ring. core.ac.uk

Reaction Kinetics and Mechanism Elucidation

Understanding the reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound.

The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. In the alkylation process, the Lewis acid catalyst activates the alkyl halide to form a carbocation electrophile. libretexts.org The aromatic ring then attacks this carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. sciencesnail.comlibretexts.org A proton is subsequently lost from the intermediate to restore the aromaticity of the ring, yielding the alkylated product. libretexts.org As noted, the formation of an unstable primary carbocation can lead to rearrangement to a more stable carbocation before the aromatic ring is attacked. libretexts.org In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement, ensuring the integrity of the acyl group structure. libretexts.org

The side-chain alkylation of toluene with propylene using an alkali metal catalyst involves a different mechanism. The alkali metal reacts with toluene to displace a benzylic hydrogen, forming an alkylbenzene anion/alkali metal cation pair. google.com This organometallic species then acts as a nucleophile, reacting with the olefin (propylene) to form the alkylated side chain. google.com The rate of this reaction is influenced by factors such as temperature, pressure, and the nature of the alkali metal catalyst. For example, sodium has been observed to catalyze the alkylation in a temperature-dependent manner, favoring this compound formation at lower temperatures, whereas with potassium, the product ratio of this compound to n-butylbenzene is less sensitive to temperature changes over a range of 107°C to 204°C. google.com

The Wolff-Kishner reduction mechanism involves the initial condensation of the ketone (isobutyrophenone) with hydrazine to form a hydrazone. tandfonline.com The strong base then deprotonates the nitrogen, and a subsequent proton transfer from the solvent to the carbon occurs. A final deprotonation of the nitrogen, coupled with the expulsion of dinitrogen gas (N₂), leads to the formation of a carbanion which is quickly protonated by the solvent to give the final alkane product. tandfonline.com The reaction rate is highly dependent on temperature, requiring elevated temperatures to drive the elimination of nitrogen gas. tandfonline.com

Kinetic Studies of this compound Formation Reactions

Kinetic studies are crucial for understanding and optimizing the synthesis of this compound. The rate of reaction is significantly influenced by factors such as reactant concentrations, catalyst loading, and temperature.

One of the primary commercial routes is the side-chain alkylation of toluene with propylene. rdd.edu.iq Kinetic models for this process are complex, often described by Langmuir-Hinshelwood type mechanisms, where the reaction steps between adsorbed reactants on the catalyst surface are rate-determining. researchgate.netresearchgate.net Studies on the alkylation of toluene with propylene show that toluene conversion can range from 10% to 75%, with selectivity for this compound between 75% and 90%, depending on the catalyst and conditions. justia.com

In the context of ibuprofen synthesis, the kinetics of the Friedel-Crafts acylation of this compound with acetic anhydride are also well-studied. The reaction rate is notably influenced by the concentration of reactants at the catalyst's active sites. rdd.edu.iq Furthermore, kinetic investigations into related reactions, such as the hydrogenation of p-isobutyl acetophenone (an intermediate derived from this compound), have been conducted over temperature ranges of 373–398K to determine kinetic parameters and activation energies. researchgate.netresearchgate.net The reaction between isobutyl alcohol and acetic anhydride has also been the subject of kinetic analysis to understand reaction mechanisms and the effect of temperature on reaction velocity. pacific.edu

Mechanistic Pathways of Catalytic Reactions

The synthesis of this compound is predominantly achieved through catalytic reactions, each with a distinct mechanistic pathway.

Friedel-Crafts Reactions : This is a cornerstone method. The synthesis can begin with a Friedel-Crafts acylation of benzene with isobutyryl chloride, catalyzed by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). sciencesnail.comsciencesnail.com The mechanism involves the Lewis acid activating the acid chloride to form a potent electrophile, an acylium ion. Benzene, acting as a nucleophile, attacks this ion in an electrophilic aromatic substitution reaction. sciencesnail.comsciencesnail.com The resulting isobutyrophenone is then reduced to this compound. sciencesnail.comsciencesnail.com Direct Friedel-Crafts alkylation of benzene with isobutyl chloride is generally avoided as the unstable primary carbocation intermediate rapidly rearranges, leading to the undesired sec-butylbenzene as the major product. sciencesnail.com In greener syntheses, anhydrous hydrogen fluoride (HF) is used as both a catalyst and a solvent for the acylation of this compound. sciencesnail.comrsc.org

Alkylation of Toluene with Propylene : This process involves the side-chain alkylation of toluene, reacting with propylene in the presence of an alkali metal catalyst, such as sodium or potassium supported on various materials. rdd.edu.iqprepchem.comgoogle.com The reaction is typically conducted in an autoclave under pressure. prepchem.com The mechanism involves the formation of an organometallic intermediate that facilitates the addition of the propylene to the toluene side chain.

Catalytic Hydrogenation and Carbonylation : In the BHC "green" process for ibuprofen, this compound is first converted to 4'-isobutylacetophenone. sciencesnail.comsciencesnail.com This ketone then undergoes a palladium-catalyzed hydrogenation to form an alcohol intermediate. sciencesnail.comsciencesnail.com The final step is a palladium-catalyzed carbonylation of the alcohol with carbon monoxide to produce ibuprofen. sciencesnail.com The catalytic cycle for the carbonylation step involves oxidative addition to the palladium center, insertion of carbon monoxide, and subsequent nucleophilic attack to release the final product and regenerate the catalyst. sciencesnail.com

Influence of Reaction Conditions on Reaction Rates and Pathways

Reaction conditions such as temperature, pressure, and residence time critically affect the rate, yield, and selectivity of this compound synthesis.

Temperature is a key variable. In the dehydroisomerisation of isobutenylcyclohexene to this compound, selectivity is highly dependent on temperature. An optimal range of 275-300°C was found to maximize this compound production while minimizing by-products. google.com Similarly, in the alkylation of toluene with propylene, the reaction is typically heated to a temperature range of 130°C to 190°C. justia.com For the acylation of this compound, studies show that while temperature has a tangible influence, the conversion rate may only vary slightly, for instance, from 18.05% to 19.8% within a 25-30°C range. rdd.edu.iq

Reaction time also plays a significant role. In flow chemistry systems, residence time can be precisely controlled. For the metalation of 1-ethyl-4-isobutylbenzene, a key step in a novel ibuprofen synthesis, the optimal residence time was found to be 3.14 seconds at -20°C, achieving a 95% yield. sci-hub.se In batch reactions for the acylation of this compound, increasing the reaction time from one to three hours can significantly increase the conversion rate. rdd.edu.iq

The table below summarizes the effect of temperature on the selectivity of this compound formation from isobutenylcyclohexene. google.com

Reaction Temperature (°C)Selectivity to this compound (% w/w)Selectivity to Isobutylcyclohexane (% w/w)Selectivity to Isobutylcyclohexene (% w/w)Selectivity to Isobutenylbenzene (% w/w)
25094.772.440.090.04
27596.210.990.1290.08
30096.320.360.1770.24
32594.500.371.361.07

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry have been instrumental in revolutionizing the synthesis of this compound and its derivatives, aiming to reduce environmental impact and improve efficiency. openstax.org

Development of Environmentally Benign Synthetic Routes

A significant advancement in green chemistry is the BHC (Boots-Hoechst-Celanese) process for producing ibuprofen, which starts with this compound. ijsrch.com This route is celebrated for its environmental advantages over the traditional six-step Boots synthesis. scienceinschool.orgscienceinschool.org The BHC process consists of only three steps. scienceinschool.orgugal.ro A key innovation is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent in the initial Friedel-Crafts acylation step. rsc.orgugal.ro Crucially, the HF can be recovered and reused with over 99.9% efficiency, which drastically reduces waste compared to the stoichiometric amounts of aluminum trichloride used in the traditional method, which becomes waste after hydration. rsc.orgccchwc.edu.hksciencehistory.org

Utilization of Sustainable Solvents (e.g., Glycerol)

Efforts to make synthesis routes greener include replacing conventional solvents with more sustainable alternatives. In one method for synthesizing this compound, the Wolff-Kishner reduction of isobutyrophenone is performed using glycerol as the solvent. chemicalbook.comchemicalbook.comprocurementresource.com This is particularly noteworthy as the glycerol used can be sourced from biodiesel production, making it a renewable feedstock. chemicalbook.comchemicalbook.com This synthesis, when heated to reflux at 149–155°C for three hours, yielded 51-55% this compound, demonstrating the viability of glycerol as a green solvent in this process. chemicalbook.comchemicalbook.com

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. rsc.orgvivekanandcollege.ac.in The development of the BHC process for ibuprofen from this compound is a prime example of applying this principle. chemrxiv.org

The traditional Boots synthesis was a six-step process with a low atom economy of about 40%. ugal.roresearchgate.net This meant that for every 30 million pounds of ibuprofen produced, approximately 45 million pounds of waste were generated, consisting of unwanted by-products and spent reagents like hydrated aluminum trichloride. ccchwc.edu.hksciencehistory.org

In contrast, the streamlined, three-step BHC process boasts a much-improved atom economy of 77%. ugal.roresearchgate.net This catalytic route generates significantly less waste, with the only major by-product being acetic acid, which can potentially be recovered and used for other applications. ugal.ro The reduction from six synthetic steps to three not only minimizes waste but also reduces energy consumption and the need for auxiliary substances. ijsrch.comscienceinschool.org

The following table compares the traditional and green synthesis routes for ibuprofen, starting from this compound.

FeatureTraditional Boots SynthesisGreen BHC Synthesis
Starting MaterialThis compoundThis compound
Number of Steps6 scienceinschool.orgscienceinschool.org3 scienceinschool.orgscienceinschool.org
Atom Economy~40% ugal.roresearchgate.net~77% ugal.roresearchgate.net
Key Reagent/CatalystStoichiometric AlCl₃ rsc.orgCatalytic, recyclable HF rsc.orgopenstax.org
Major WasteHydrated aluminum salts, other by-products ccchwc.edu.hksciencehistory.orgAcetic acid ugal.ro

Energy Efficiency in Production Processes

The production of this compound (IBB), a key intermediate for pharmaceuticals and other fine chemicals, is an energy-intensive process. salasobrien.com Consequently, enhancing energy efficiency is a critical objective for achieving economic competitiveness and environmental sustainability. salasobrien.comimarcgroup.com Research and industrial efforts are increasingly focused on optimizing existing processes and developing novel synthesis routes that minimize energy consumption. imarcgroup.com Key strategies include process intensification, heat integration, the adoption of advanced catalytic systems, and the transition from batch to continuous-flow processes. acs.orgnih.govdokumen.pub

A significant area of improvement lies in the transition from traditional batch reactors to continuous-flow systems. acs.orgnih.gov Continuous-flow processes offer superior heat and mass transfer, which allows for precise temperature control and minimizes the formation of hotspots, a common issue in large-scale batch reactors. acs.org This enhanced control can lead to shorter reaction times and higher yields, directly translating to lower energy consumption per unit of product. nih.gov A comparative analysis of batch versus flow chemistry for several pharmaceutical processes, including the synthesis of ibuprofen from this compound, demonstrated that continuous-flow methods can reduce energy consumption by up to 97%. acs.orgnih.gov For the ibuprofen process specifically, a 97% enhancement in energy efficiency was observed when shifting from batch to continuous flow. acs.orgnih.gov

Process intensification, which aims to combine multiple unit operations into a single piece of equipment, offers another path to significant energy savings. dokumen.pubsci-hub.box Techniques like reactive distillation, where the chemical reaction and the separation of products occur simultaneously, can dramatically reduce the energy required for heating, cooling, and pumping materials between separate reactor and distillation units. dokumen.pubresearchgate.net In the context of IBB synthesis, which often involves separating the product from unreacted starting materials like toluene and various byproducts, integrating the reaction and separation steps can lead to substantial efficiency gains. dokumen.pubgoogle.com

Heat integration is a fundamental principle of process engineering aimed at reducing external utility consumption. ntnu.eduosti.gov In IBB production, which involves exothermic alkylation reactions and energy-intensive distillation steps, there are numerous opportunities for heat recovery. sci-hub.boxpsu.edu The heat generated from the exothermic Friedel-Crafts alkylation can be captured and used to preheat feedstock streams or to provide the heat duty for reboilers in the purification section. sci-hub.boxosti.gov For instance, in a process for producing 1-chloroethyl-4-butyl benzene ketone, a related synthesis, the top steam of a high-pressure distillation tower is used to preheat the feed, showcasing a practical application of heat integration. sci-hub.box Systematically analyzing a process using techniques like Pinch Analysis can identify the optimal heat exchanger network to maximize heat recovery and minimize the need for external heating and cooling. ntnu.edu

The choice of catalyst also plays a crucial role in the energy profile of IBB synthesis. Highly active and selective catalysts can lower the required reaction temperature and pressure, thereby reducing energy input. bohrium.com For example, the traditional side-chain alkylation of toluene with propylene uses an alkali metal catalyst, which, despite its effectiveness, operates under conditions that can lead to gum formation and has a short lifespan. google.com The development of more robust catalysts, such as certain zeolites or supported metal oxides, can enable the reaction to proceed under milder conditions, improving energy efficiency and catalyst longevity. bohrium.comjustia.com

Alternative energy sources are also being explored to reduce the reliance on fossil fuels for process heat. Research has demonstrated the feasibility of using solar thermal energy to drive the synthesis of this compound. researchgate.net In one study, a Wolff-Kishner reduction to produce IBB was successfully conducted using a solar reflector to achieve the necessary reflux temperatures of 149–155 °C, yielding results comparable to conventional electrical heating. researchgate.netchemicalbook.com

The following tables provide comparative data on energy consumption for different production methodologies and the impact of process optimization.

Table 1: Comparative Energy Consumption in Chemical Synthesis: Batch vs. Continuous-Flow

Process/MetricBatch Process Energy ConsumptionContinuous-Flow Process Energy ConsumptionAverage Improvement
General Range (Wh/g) 1 x 10⁻¹ to 1 x 10²1 x 10⁻² to 1 x 10¹~78%
Ibuprofen Process High (exact value varies)Up to 97% lower than batch97%
Phenibut Process (Wh/g·h) 9.510.8291%
Tamoxifen Process (Wh/g·h) 1.490.9934%
This table presents a comparison of energy consumption between traditional batch processing and modern continuous-flow methods for several chemical syntheses, including the production of ibuprofen from IBB. Data is synthesized from studies analyzing industrial pharmaceutical processes. acs.orgnih.gov

Table 2: Impact of Process Optimization on Ketal Reaction in Ibuprofen Synthesis

MetricOriginal TechnologyImproved TechnologyPercentage Reduction
Reaction Time (hours) >22<8>63%
Electricity (kWh/kg) 2.30.960.9%
Steam Consumption ( kg/kg ) 28.211.360%
Energy Cost (¥/kg) 7.53.060%
This table illustrates the energy and cost savings achieved through equipment improvement and parameter optimization in the ketal reaction step, a part of an industrial ibuprofen synthesis route. aidic.it

Iii. Spectroscopic and Advanced Analytical Characterization in Isobutylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool in organic chemistry for defining molecular structure. ox.ac.uk It operates on the principle of observing the behavior of atomic nuclei in a magnetic field, where the chemical environment of each nucleus influences its resonance frequency. ox.ac.uk

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. In isobutylbenzene (B155976), the distinct chemical environments of the protons on the aromatic ring and the isobutyl side chain give rise to a characteristic spectrum.

Research findings indicate the following chemical shifts (δ) for the protons in this compound:

A multiplet signal corresponding to the five protons of the phenyl group is typically observed around δ 7.61 ppm. yale.edu

The two benzylic protons (CH₂) attached to the aromatic ring appear as a doublet at approximately δ 2.89 ppm, with a coupling constant (J) of about 7 Hz. yale.edu

The single methine proton (CH) in the isobutyl group is observed as a nonet around δ 2.29 ppm, also with a J value of 7 Hz. yale.edu

The six equivalent protons of the two methyl (CH₃) groups present as a doublet at approximately δ 1.34 ppm, coupled to the methine proton with a J value of 7 Hz. yale.edu

These assignments are consistent across various studies and provide a clear fingerprint for the proton framework of this compound. yale.eduguidechem.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl (C₆H₅)~7.61Multiplet-
Benzylic (CH₂)~2.89Doublet~7
Methine (CH)~2.29Nonet~7
Methyl (CH₃)~1.34Doublet~7

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of a molecule. Due to the symmetry in the isobutyl group and the phenyl ring, the ¹³C NMR spectrum of this compound shows fewer signals than the total number of carbon atoms. yale.edu

The spectrum typically displays seven distinct signals:

Four signals in the aromatic region correspond to the carbons of the phenyl group. The carbon atom attached to the isobutyl group (quaternary carbon) resonates at approximately 141.8 ppm. The other aromatic carbons appear at roughly 129.4 ppm, 128.4 ppm, and 126.0 ppm. yale.edu

Three signals in the aliphatic region represent the carbons of the isobutyl side chain. The benzylic carbon (CH₂) is found at about 45.8 ppm, the methine carbon (CH) at 30.5 ppm, and the two equivalent methyl carbons (CH₃) at 22.7 ppm. yale.edu

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon TypeChemical Shift (δ, ppm)
C (quaternary, aromatic)~141.8
CH (aromatic)~129.4
CH (aromatic)~128.4
CH (aromatic)~126.0
CH₂ (benzylic)~45.8
CH (methine)~30.5
CH₃ (methyl)~22.7

For complex molecules, particularly those with stereocenters, advanced NMR techniques are crucial for determining their three-dimensional structure. numberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space interactions between nuclei, which is fundamental for stereochemical assignment. ox.ac.uknumberanalytics.com Other 2D NMR methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. numberanalytics.comemerypharma.com

While this compound itself is an achiral molecule and lacks stereocenters, these advanced techniques are vital in the broader context of this compound research. For instance, in studies involving derivatives of this compound that are chiral, such as certain pharmaceutical intermediates or metabolites, these methods are indispensable for assigning the absolute configuration. nptel.ac.inbme.hu For example, the analysis of complex reaction mixtures or the structural elucidation of novel compounds synthesized from this compound would heavily rely on these sophisticated NMR experiments. emerypharma.comfigshare.com

13C NMR Spectroscopy for Carbon Skeleton Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. core.ac.uk The molecular weight of this compound is approximately 134.22 g/mol . guidechem.com

Upon ionization in a mass spectrometer, this compound undergoes fragmentation, producing a characteristic pattern of ions. The most abundant fragment ion is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of alkylbenzenes. researchgate.net Another significant peak is observed at m/z 43, corresponding to the isopropyl cation (C₃H₇⁺). researchgate.net The fragmentation pattern of this compound can show differences when compared to its isomer, n-butylbenzene. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osram.com It is a cornerstone for the purity analysis and identification of volatile compounds like this compound. smithers.com

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. medistri.swiss By comparing the retention time from the GC and the mass spectrum with those of a known standard or a spectral library, the identity and purity of this compound in a sample can be unequivocally confirmed. smithers.com This method is highly effective for detecting and quantifying trace amounts of impurities or contaminants. smithers.commedistri.swiss

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds, which are not suitable for GC-MS. waters.com LC-MS is frequently employed in pharmaceutical and metabolic studies for impurity profiling and metabolite identification. researchgate.netpharmtech.com

In the context of this compound research, LC-MS is instrumental in studying its metabolic fate. For example, research has shown that certain microorganisms can oxidize this compound to various metabolites, such as 3-isobutylcatechol and (+)-2-hydroxy-8-methyl-6-oxononanoic acid. tandfonline.com LC-MS allows for the separation of these metabolites from a complex biological matrix, and their subsequent identification and quantification by the mass spectrometer. waters.com This is crucial for understanding the biotransformation pathways of this compound. Furthermore, LC-MS is a key technique for the detection and characterization of impurities that may form during the synthesis or storage of this compound and its derivatives. waters.comajprd.com

Spectroscopic and Advanced Analytical Characterization in this compound Research

The comprehensive analysis of this compound and its derivatives relies on a suite of sophisticated spectroscopic and analytical techniques. These methods are crucial for confirming molecular structure, identifying functional groups, separating complex mixtures, and characterizing material properties.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting ions and analyzing their subsequent masses. wikipedia.org In the analysis of this compound, a compound with the chemical formula C₁₀H₁₄, MS/MS provides detailed fragmentation patterns that help confirm its specific isomeric structure. acs.org

When subjected to collision-induced dissociation, this compound characteristically loses its isobutyl group, leading to the formation of a prominent benzyl (B1604629) cation or a tropylium ion at a mass-to-charge ratio (m/z) of 91. acs.org This fragmentation is a key diagnostic feature that distinguishes it from its isomers, such as n-butylbenzene, sec-butylbenzene (B1681704), and tert-butylbenzene, which would produce different fragmentation patterns upon analysis. Researchers can also observe the molecular ion peak at m/z 134, corresponding to the intact this compound molecule. nist.gov

The fragmentation process can be summarized as follows:

Ionization of the this compound molecule.

Selection of the parent ion (m/z 134) in the first mass spectrometer.

Fragmentation of the parent ion through collision with an inert gas.

Analysis of the resulting fragment ions in the second mass spectrometer.

This detailed analysis allows for unambiguous identification and structural confirmation of this compound in complex matrices. acs.org

Table 1: Key Mass Spectrometry Data for this compound

Feature m/z (Mass-to-Charge Ratio) Interpretation
Molecular Ion 134 Intact this compound Molecule [C₁₀H₁₄]⁺
Base Peak 91 Loss of isobutyl group, forming [C₇H₇]⁺ (benzyl/tropylium ion)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the aromatic ring and the alkyl substituent. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of a molecule. photothermal.com For this compound, Raman spectroscopy is particularly sensitive to the non-polar C-C bonds of the benzene (B151609) ring and the alkyl chain. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3000-3100 IR and Raman
Aliphatic C-H Stretch 2850-2960 IR and Raman
C=C Aromatic Ring Stretch 1450-1600 IR and Raman
C-H Bending (Alkyl) 1370-1470 IR

The combination of IR and Raman spectra provides a comprehensive "fingerprint" of the this compound molecule, allowing for its identification and the analysis of its functional groups. edinst.com

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. anton-paar.comrigaku.com While this compound is a liquid at room temperature, XRD is highly applicable to the study of its solid derivatives or co-crystals. google.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal lattice. rigaku.com This information is critical for understanding polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. The crystal structure can significantly influence the physical properties of a material, such as its melting point, solubility, and stability. wiley-vch.deaps.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. neliti.comnih.gov In the context of this compound analysis, HPLC is particularly useful for samples that are not easily volatilized or for analyzing mixtures containing a wide range of compounds. researchgate.netsciengine.com A typical HPLC system for this compound analysis would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water. neliti.com Detection is often achieved using a UV detector, as the benzene ring in this compound absorbs UV light. neliti.com

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. shimadzu.comrestek.comtandfonline.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. epa.govepa.gov this compound is well-suited for GC analysis due to its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for definitive identification. shimadzu.com For instance, this compound can be used as an internal standard in the GC analysis of other volatile compounds due to its stable retention time and clear separation from other components. tandfonline.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Science Applications

TGA and DSC are thermal analysis techniques that provide valuable information about the physical and chemical properties of materials as a function of temperature. sgs-institut-fresenius.dewku.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. etamu.edumat-cs.com For materials containing this compound, such as polymers or other composites, TGA can be used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems. mat-cs.comxrfscientific.com For example, the weight loss observed at specific temperatures can correspond to the volatilization of this compound or the decomposition of the host material. etamu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comwikipedia.org This technique is used to identify thermal transitions such as melting points, glass transitions, and crystallization events. sgs-institut-fresenius.deautomotivepapers.com In the study of this compound-containing materials, DSC can provide insights into how the presence of this compound affects the thermal properties of the material, such as its glass transition temperature or melting behavior. wikipedia.orgautomotivepapers.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
n-butylbenzene
sec-butylbenzene
tert-butylbenzene
Acetonitrile
Benzene

High-Performance Liquid Chromatography (HPLC)

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies of Catalysts

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and internal structure of heterogeneous catalysts used in this compound production. These techniques offer direct evidence of the catalyst's particle size, shape, and porous nature, which significantly influence reactant accessibility and product selectivity.

TEM provides higher resolution imaging, allowing for the characterization of the catalyst's nanostructure. For Al-KIT-6 catalysts with varying silica-to-alumina ratios (Si/Al = 25, 50, 75, and 100), TEM images have confirmed the presence of a highly ordered cubic Ia3d mesostructure. researchgate.net This well-ordered porous network is crucial for efficient mass transport of reactants like this compound and acetic anhydride (B1165640) to the active sites within the catalyst. The unit cell parameters for these catalysts are typically observed to be around 20–22 nm. researchgate.net The combination of SEM and TEM, therefore, provides a comprehensive picture of the catalyst's architecture from the micrometer to the nanometer scale. numberanalytics.com

Below is a table summarizing the key morphological and textural properties of Al-KIT-6 catalysts as determined by electron microscopy and related techniques.

Catalyst SampleSi/Al RatioMorphology (from SEM)Nanostructure (from TEM)Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
Al-KIT-6 (25) 25Aggregates of rock-shaped particlesHighly ordered cubic Ia3d mesostructure7541.096.8
Al-KIT-6 (50) 50Aggregates of rock-shaped particlesHighly ordered cubic Ia3d mesostructure8211.217.1
Al-KIT-6 (75) 75Aggregates of rock-shaped particlesHighly ordered cubic Ia3d mesostructure8831.317.3
Al-KIT-6 (100) 100Aggregates of rock-shaped particlesHighly ordered cubic Ia3d mesostructure8561.257.2

Data sourced from studies on Al-KIT-6 catalysts for the acylation of this compound. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis of Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the chemical and electronic states of the atoms on the catalyst's surface. cedia.edu.ecukm.my Since catalysis occurs at the surface, the information provided by XPS is directly relevant to understanding a catalyst's activity and selectivity. thermofisher.comscispace.com The analysis depth is typically in the range of the outer 10 nm of the material. conicet.gov.ar

In the study of catalysts for this compound reactions, XPS has been instrumental in confirming the successful incorporation of active metals into support frameworks and in elucidating their oxidation states. For instance, in the preparation of Al-KIT-6 catalysts for this compound acylation, XPS is used to verify that aluminum has been incorporated into the silica (B1680970) (KIT-6) framework. researchgate.net The high-resolution XPS spectrum of the Al 2p region for these catalysts shows a peak at a binding energy of approximately 74.3 eV. researchgate.net This peak is attributed to the Al-O-Al bond, providing clear evidence of the presence of aluminum oxide species within the catalyst structure. researchgate.net

The utility of XPS extends to bimetallic catalysts as well, such as those used in dehydrogenation reactions. In a study of platinum-tin (PtSn) catalysts, XPS was used to analyze the oxidation states of both platinum and tin. conicet.gov.ar The Sn 3d₅/₂ peak could be deconvoluted into two components: one at around 484 eV, assigned to metallic tin (Sn(0)), and another at approximately 487 eV, corresponding to oxidized tin species (Sn(II) or Sn(IV)). conicet.gov.ar This ability to distinguish between different oxidation states is critical, as the catalytic properties are often highly dependent on the electronic state of the surface atoms.

The following table presents representative XPS data for elements in catalysts relevant to this compound synthesis and related processes.

Catalyst SystemElementXPS PeakBinding Energy (eV)Inferred Chemical State/Bond
Al-KIT-6 AlAl 2p~74.3Al-O-Al (framework Al₂O₃)
Al-KIT-6 SiSi 2p~103.8Si⁴⁺ (in SiO₂)
Al-KIT-6 OO 1s~532.8Si-O bond
PtSn/Al₂O₃ PtPt 4f₇/₂~71.1Pt(0)
PtSn/Al₂O₃ SnSn 3d₅/₂~484.0Sn(0)
PtSn/Al₂O₃ SnSn 3d₅/₂~487.0Sn(II), Sn(IV)

Data compiled from studies on mesoporous and bimetallic catalysts. conicet.gov.arresearchgate.netnih.gov

V. Computational Chemistry and Modeling of Isobutylbenzene Systems

Quantum Mechanical Studies of Isobutylbenzene (B155976)

Quantum mechanical (QM) methods are essential for understanding the fundamental behavior of this compound. These calculations have been instrumental in characterizing its conformational landscape. Microwave spectroscopy studies, corroborated by quantum chemical calculations, have revealed the existence of two distinct conformers of this compound. researchgate.netacs.org

The more stable conformer possesses a gauche configuration with respect to the C(phenyl)−C1−C2−H dihedral angle and has C₁ symmetry. In this structure, the dihedral angle between the phenyl group and the C(phenyl)−C1−C2 plane is approximately 80°. researchgate.netacs.org The less stable conformer adopts an anti configuration along the same C(phenyl)−C1−C2−H chain, resulting in a plane of symmetry (Cₛ). researchgate.netacs.org For this conformer, the phenyl group is oriented at a 90° angle to the C(phenyl)−C1−C2 plane. researchgate.netacs.org

The electronic structure of this compound has been investigated using sophisticated computational methods, including Density Functional Theory (DFT) and ab initio calculations. researchgate.netacs.org These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. solubilityofthings.com

DFT, particularly using hybrid functionals like B3LYP, is a widely used approach for studying molecular systems. elixirpublishers.comutah.edu It has been successfully applied to confirm the geometries of the two this compound conformers identified experimentally. researchgate.netacs.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), have also been employed for related aromatic compounds to provide high-accuracy calculations of molecular properties and energetics. researchgate.net These electronic structure calculations are foundational, providing the basis for predicting a wide range of molecular characteristics. msstate.edumit.edu

A key application of QM calculations is the prediction of molecular properties and reactivity. For this compound, quantum chemical calculations have successfully predicted the relative stability of its conformers. The energy difference between the more stable gauche conformer and the less stable anti conformer is calculated to be approximately 0.4 kcal/mol. researchgate.netacs.org

Beyond conformational energies, computational methods can predict various other properties. jstar-research.com For instance, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties of organic compounds, including this compound, based on molecular descriptors derived from their structure. mdpi.com Similarly, DFT has been used to predict the reactivity and degradation pathways of structurally related molecules like ibuprofen (B1674241), where hydrogen-abstraction reactions at the side chain were identified as the predominant initial pathways. researchgate.net Such studies highlight the power of computational chemistry to provide insights into chemical reactivity and stability. jstar-research.com

Quantum mechanics is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.govfrontiersin.org By calculating the energies of reactants, products, and transition states, researchers can map out the energy profile of a reaction. utah.edu

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. solubilityofthings.comelixirpublishers.com The characterization of the two this compound conformers was achieved through microwave spectroscopy, with the experimental rotational constants showing excellent agreement with values predicted by quantum chemical calculations. researchgate.netacs.org

The experimentally determined rotational constants for the two conformers are presented in the table below.

PropertyC₁ Conformer (gauche)Cₛ Conformer (anti)
Rotational Constant A (MHz)3070.9273(4)2500.780(8)
Rotational Constant B (MHz)736.01980(6)885.72743(10)
Rotational Constant C (MHz)680.92889(6)770.42036(10)
Table 1: Experimental Rotational Constants for this compound Conformers. acs.org

Beyond microwave spectroscopy, DFT and ab initio methods are routinely employed to calculate other spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. jstar-research.comfaccts.de These calculations can predict vibrational frequencies and chemical shifts, often with high accuracy after applying appropriate scaling factors, providing a powerful complement to experimental analysis. elixirpublishers.comresearchgate.netosti.gov

Reaction Mechanism Modeling using QM

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. nih.gov MD simulations have been utilized to study this compound in various contexts, from simple liquid mixtures to complex biological systems.

Studies have employed non-equilibrium molecular dynamics simulations to investigate thermodiffusion in ternary hydrocarbon mixtures containing this compound, dodecane, and tetralin. qucosa.de MD simulations are also used to calculate transport properties like Fickian and thermal diffusion coefficients in binary mixtures of this compound with n-alkanes. wpmucdn.comaip.org In the field of drug discovery, MD simulations have been used to compute the absolute binding free energy of small ligands, including this compound, to proteins, which is crucial for understanding ligand-receptor interactions. nih.gov

Understanding how this compound interacts with solvents is critical for many applications. Both explicit and implicit solvation models are used in computational chemistry to account for solvent effects.

Experimental and computational studies have investigated the intermolecular interactions in binary mixtures of this compound with various solvents, measuring properties like density, viscosity, and ultrasonic speed to derive thermodynamic parameters. researchgate.net The COSMO-SAC model, which uses input from quantum mechanics calculations, is a reliable method for predicting the activity coefficients of organic compounds like this compound in different solvents. chemrevlett.com Advanced computational schemes have been developed to incorporate continuum solvent models directly into energy decomposition analysis, allowing for a detailed breakdown of intermolecular interaction energies (like electrostatics and polarization) in the solution phase. rsc.org Furthermore, empirical models based on surface site interaction points have been developed to calculate solvation energies and partition coefficients, providing a quantitative description of non-covalent interactions between a solute and its environment. cam.ac.uk These computational approaches provide a molecular-level picture of solvation and intermolecular forces. nih.gov

Interactions with Catalytic Surfaces

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the interactions between this compound and catalytic surfaces, which is crucial for optimizing industrial processes like alkylation and isomerization. nih.govresearchgate.net Studies focusing on zeolite catalysts, which are widely used for their shape-selective properties, reveal the nature of these interactions at an electronic level. iitm.ac.inmdpi.com

Computational analyses of the diffusion behavior of this compound and related alkylaromatics within various zeolite pores (such as ZSM-5, ZSM-12, ZSM-18, Offretite, and Cancrinite) have been performed. researchgate.net These studies calculate the interaction energies between the guest molecule (this compound) and the host zeolite lattice using force-field based energy minimization. iitm.ac.in The analysis of these interactions helps in understanding the product selectivity in reactions like the transalkylation between this compound and ethylbenzene. researchgate.net Results indicate that zeolites with channel-like pores whose diameters are close to the dimensions of the desired molecule are more selective catalysts. researchgate.net The pore architecture is a dominant factor in controlling the adsorption and diffusion characteristics of molecules like this compound. researchgate.net

DFT calculations are a primary tool for investigating the adsorption of molecules on catalyst surfaces. nih.govresearchgate.net For instance, in the context of zeolite catalysis, DFT can elucidate the stability of reaction intermediates and the energetics of adsorption at Brønsted acid sites. mdpi.comnih.gov The interaction of an alkylating agent with a zeolite cluster model can be optimized to understand how the electronic structure of the catalyst influences reactivity and selectivity. iitm.ac.in The hard–soft acid–base (HSAB) principle can be applied computationally to describe the acidity and reactivity of zeolites, providing a framework to understand how isomorphous substitution (e.g., replacing Si with Al, Ga, or B) affects shape selectivity in alkylation reactions. iitm.ac.in

AdsorbateCatalyst SurfaceAdsorption Energy (eV)Computational MethodReference
H₂O (molecular)Pt (111)-0.464DFT-D3(BJ) scielo.org.za
SO₂ (molecular)Pt (111)-1.852DFT-D3(BJ) scielo.org.za
H₂O (dissociative)Pt (001)-1.758DFT-D3(BJ) scielo.org.za
SO₂ (molecular)Pt (001)-2.471DFT-D3(BJ) scielo.org.za
CONi (111)-1.8DFT nih.gov
OPt (111)-4.0DFT nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Cheminformatics provides a powerful framework for analyzing large datasets of chemical structures and their properties, while Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between a compound's structure and its biological activity or physicochemical properties. nih.govchimia.chnih.gov These computational tools are invaluable for screening and designing novel this compound derivatives with desired characteristics.

QSAR studies on classes of compounds including alkylbenzene derivatives have been successfully performed to predict properties like water solubility (log SW) and n-octanol/water partition coefficient (log KOW). worldscientific.comworldscientific.com In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., orbital energies) features. unipi.it

For alkylbenzene derivatives, quantum chemical descriptors computed using Density Functional Theory (DFT) have proven effective. worldscientific.comworldscientific.com A study on chloric and alkyl benzene (B151609) derivatives used descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the molecular total energy to build predictive models. worldscientific.comworldscientific.com Using statistical methods like Partial Least Squares (PLS) analysis, a robust model can be generated. For example, a QSAR model for a series of benzene derivatives might take the form:

Activity = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ...

The reliability of such models is validated internally (e.g., using leave-one-out cross-validation) and externally with a separate test set of compounds. unipi.it This approach allows for the prediction of properties for new, unsynthesized this compound derivatives, guiding synthetic efforts toward molecules with optimal characteristics, be it for pharmaceutical applications or as specialty chemicals. nih.gov

Descriptor ClassExample Descriptors for an this compound DerivativePotential Property to Predict
ConstitutionalMolecular Weight, Number of Aromatic BondsBoiling Point
TopologicalWiener Index, Kier &amp; Hall Connectivity IndicesAqueous Solubility
GeometricalMolecular Surface Area, Molecular VolumeReceptor Binding Affinity
Quantum-ChemicalEHOMO, ELUMO, Dipole Moment, Atomic ChargesToxicity, Reactivity

Computational Design of Novel this compound Derivatives and Catalysts

Computational design leverages theoretical calculations and modeling to rationally engineer new molecules and materials, moving beyond traditional trial-and-error experimentation. acs.org This approach is applied to both the design of novel this compound derivatives with enhanced properties and the development of more efficient and selective catalysts for its synthesis.

Design of this compound Derivatives: The design of new derivatives starts with a target property, such as improved biological activity or specific physical properties. ijpsjournal.com Using QSAR models (as described in 5.3), chemists can virtually screen libraries of potential this compound derivatives by calculating their molecular descriptors and predicting their activity. nih.gov Molecular docking simulations can further refine this process by predicting how different derivatives will bind to a specific biological target, like an enzyme. researchgate.net For example, if designing an anti-inflammatory agent based on the this compound scaffold (the core of ibuprofen), computational methods can help modify the structure to enhance binding affinity to cyclooxygenase (COX) enzymes while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

Design of Novel Catalysts: The synthesis of this compound often involves Friedel-Crafts alkylation, a reaction class heavily reliant on efficient catalysts. researchgate.netscienceinfo.com Computational catalyst design aims to improve reaction yield and selectivity. The process generally involves:

Mechanism Elucidation: Using methods like DFT to study the reaction mechanism (e.g., the alkylation of benzene with an isobutyl source) on a given catalyst surface (like a zeolite or metal oxide). researchgate.netnih.gov This helps identify the rate-determining step and key intermediates.

Descriptor Identification: Identifying a "descriptor" — a property of the catalyst that correlates with its activity. For metal catalysts, the d-band center energy is a common descriptor for adsorption energies. nih.gov

Computational Screening: Screening a wide range of potential catalyst compositions (e.g., different metal alloys or doped zeolites) by calculating the value of the descriptor for each. This allows for the rapid identification of promising candidates without needing to simulate the full reaction for every material. umich.edu

Experimental Validation: The most promising candidates identified through screening are then synthesized and tested experimentally to validate the computational predictions. rsc.org

This in silico approach accelerates the discovery of catalysts that could, for instance, selectively produce a desired isomer of a substituted this compound or improve the efficiency of its synthesis under milder, more environmentally friendly conditions. acs.orgnih.gov

Artificial Intelligence and Machine Learning Applications in this compound Research

Process Optimization and Synthesis: ML models can be trained on experimental data from chemical reactions to predict outcomes like reaction yield under different conditions (e.g., temperature, pressure, catalyst choice). rsc.orgmdpi.com For the industrial synthesis of this compound, an ML model could be developed to identify the optimal reaction conditions to maximize yield and minimize byproducts, reducing the need for extensive and costly experimental optimization campaigns. basetwo.ai Large language models (LLMs) augmented with chemistry tools have even demonstrated the ability to plan multi-step syntheses, such as that of ibuprofen from this compound, by searching literature and identifying the correct reaction steps and reagents. arxiv.org

Property Prediction and Catalyst Discovery: ML, particularly through neural networks, can predict molecular and material properties with high accuracy, often much faster than traditional quantum chemical calculations. compchem.nlnih.gov For example, a neural network can be trained on a database of DFT-calculated properties of aromatic hydrocarbons to predict the properties of new this compound derivatives almost instantly. researchgate.netresearchgate.net In catalyst design, ML algorithms can rapidly screen vast libraries of potential materials to identify candidates with optimal properties for this compound synthesis. umich.eduacs.org These models learn complex structure-performance relationships from existing experimental or computational data, guiding researchers toward the most promising materials for experimental validation. acs.org This data-driven approach significantly speeds up the catalyst discovery cycle. umich.edursc.org

Table of Compound Names

Compound Name
This compound
Ethylbenzene
p-Isobutylethylbenzene
Benzene
Ibuprofen
N-Isobutylbenzene-1,2-diamine
Acetic anhydride (B1165640)

Vi. Advanced Research in Industrial Applications and Process Optimization of Isobutylbenzene Production

Optimization of Industrial Production Processes for Isobutylbenzene (B155976)

The optimization of industrial processes for manufacturing this compound is a critical endeavor to ensure economic viability and scalability. niir.org This involves a detailed understanding and manipulation of various process parameters, the engineering of highly efficient reactors, and the implementation of advanced separation technologies.

The conversion of reactants and the yield of this compound are highly sensitive to several process variables. Key parameters that are meticulously controlled and optimized include reaction temperature, agitation rate, and reaction time.

Temperature: The reaction temperature has a tangible, albeit sometimes subtle, influence on the chemical conversion. rdd.edu.iq In certain processes, such as the alkylation of toluene (B28343) with propylene (B89431), the reaction temperature is maintained between 140°C and 300°C, with a preferred range of 150°C to 190°C. google.com For other specific synthesis routes, like the Friedel-Crafts acylation of this compound, much lower temperatures in the range of 25–30°C are employed. rdd.edu.iq Operating at the optimal temperature is crucial; excessively high temperatures can lead to undesirable side reactions, reducing the yield, while temperatures that are too low may result in the crystallization of raw materials and poor conversion rates. sci-hub.box

Agitation Rate: The rate of agitation within the reactor can have a considerable impact on conversion, particularly in heterogeneous reaction systems. rdd.edu.iq Increased agitation improves the mixing of reactants and enhances contact with the catalyst's active sites. rdd.edu.iq Studies have shown that increasing the agitation rate, for instance from 550 rpm to 1000 rpm, can lead to a noticeable increase in this compound conversion. rdd.edu.iq A higher agitation rate can have a particularly positive effect on conversion at elevated temperatures and longer reaction times. researchgate.net

Reaction Time: Reaction time is often identified as a significant factor affecting the conversion of this compound. rdd.edu.iqresearchgate.net The duration of the reaction is typically optimized to maximize product formation while minimizing the potential for byproduct formation that can occur with prolonged reaction times. google.com In some commercial batch processes, the reaction period ranges from 4 to 6 hours. google.com Optimization studies have indicated that the highest achievable reaction time within a given experimental setup often results in the highest conversion. researchgate.net For instance, in one study, the conversion of this compound ranged from 18.05% to 19.8% as the reaction time was varied, highlighting its significant effect. rdd.edu.iq

Table 1: Impact of Process Variables on this compound Conversion

Process VariableRange StudiedObserved Impact on ConversionSource
Temperature25.00 - 30.00 °CSubtle but tangible influence on chemical conversion. rdd.edu.iq rdd.edu.iq
Agitation Rate100.00 - 1000.00 rpmConsiderable impact; conversion increased with a higher agitation rate. rdd.edu.iq rdd.edu.iq
Reaction Time1.00 - 3.00 hrSignificant effect; conversion increased with time, with 3 hours being optimal in the study. rdd.edu.iq rdd.edu.iq

The design of the reactor is fundamental to the efficiency, safety, and scalability of this compound production. niir.org Different reactor types are employed depending on the specific synthesis route and scale of operation.

Batch Reactors: A common approach for this compound production involves batch processes using kettle reactors. niir.orgsci-hub.box In this setup, reactants are charged into the reactor, the reaction proceeds for a set amount of time, and then the product is discharged. google.com While versatile, challenges in batch reactors include managing heat transfer, especially in highly exothermic reactions, which can lead to localized overheating and side reactions. sci-hub.box

Plug Flow Reactors (PFR): For continuous production, Plug Flow Reactors (PFRs) are utilized. rdd.edu.iq These reactors are designed to produce a continuous flow of output and are particularly effective for large-scale industrial synthesis. rdd.edu.iqunimi.it They offer better control over reaction conditions and can handle high pressures and temperatures. rdd.edu.iq

Continuous Flow Microreactors: A more recent innovation is the use of continuous flow microreactors. sci-hub.se These reactors feature microchannels or narrow-bore tubing, providing large surface-area-to-volume ratios. sci-hub.se This characteristic allows for precise reaction control through rapid heat transfer and mixing, leading to safer operation, higher efficiency, and improved selectivity. sci-hub.sebeilstein-journals.org The modular nature of flow reactors allows for easy integration of heating, cooling, mixing, and analysis units, simplifying the scaling-up process. beilstein-journals.org Microwave-assisted flow chemistry is also being explored to reduce reaction times compared to batch production. researchgate.net

Improvements in reactor engineering, such as using external heat exchangers instead of internal coils, can increase the heat transfer area, prevent equipment corrosion, and solve problems related to local overheating, thereby inhibiting side reactions. sci-hub.box

After the synthesis reaction, the resulting mixture contains the desired this compound, unreacted raw materials, the catalyst, and various byproducts. Therefore, an efficient separation and purification stage is essential to obtain high-purity this compound, which is often required to be greater than 99.5% pure for pharmaceutical applications. niir.orggoogle.com

The primary and most common method for purifying this compound on an industrial scale is distillation . niir.orggoogle.com This technique separates components based on their different boiling points. niir.org

Settling and Decanting: Following the reaction, the mixture may be allowed to settle, causing the residual catalyst material to separate. The liquid product layer can then be decanted. google.com To avoid the precipitation of byproducts, this is often done at an elevated temperature, such as 120°C. google.com

Filtration or Centrifugation: These methods can be used as an alternative or in addition to settling and decanting to separate solid catalyst particles from the liquid product mixture. google.commdpi.com

Solvent Extraction: In more complex purification schemes, particularly those developed for continuous flow processes, solvent extraction is used. unimi.it This involves using a solvent to selectively remove unreacted materials or impurities from the product stream. The process can involve multiple extraction steps and pH adjustments to move the target molecule between aqueous and organic phases to separate it from different types of impurities. unimi.itunimi.it

Washing: The crude product may be washed with water to remove certain catalysts or water-soluble byproducts before the final purification steps. google.com

Reactor Design and Engineering for Efficient Synthesis

Development of Novel Catalysts for Industrial-Scale Synthesis

Catalyst technology is at the core of this compound production. Research is heavily focused on developing novel catalysts that are not only highly active and selective but also sustainable, cost-effective, and robust for industrial-scale operations.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are central to sustainable chemical production. rsc.orghidenanalytical.com Their primary advantage is the ease of separation from the product mixture, which allows for catalyst recycling and reuse, reduces waste, and simplifies downstream processing. rsc.orgfrontiersin.org This aligns with the principles of green chemistry by improving process efficiency and reducing the environmental impact. hidenanalytical.com

For this compound synthesis, various heterogeneous catalysts are employed:

Supported Alkali Metals: One conventional method uses an alkali metal, such as sodium or potassium, on a solid support like active carbon. google.com Activated charcoal is a preferred support material. google.com

Zeolites: These microporous aluminosilicate (B74896) minerals are widely explored as solid acid catalysts. researchgate.net Their well-defined pore structures can lead to unique shape selectivity, potentially favoring the formation of the desired this compound isomer. researchgate.net However, for some reactions, the catalysis may occur primarily on the external surface of the zeolite. researchgate.net

Supported Transition Metals: In some synthesis routes, a transition metal supported on a material like alumina (B75360) is used. For example, palladium supported on alumina is an effective catalyst for the dehydroisomerisation of isobutenylcyclohexene to produce this compound. google.com

The drive towards sustainability encourages the development of next-generation environmentally benign catalysts to replace more hazardous or corrosive traditional catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl3). rsc.orgresearchgate.net

Over time, catalysts in industrial processes become deactivated, leading to a decline in performance. numberanalytics.com Understanding the mechanisms of deactivation and developing effective regeneration strategies are crucial for extending catalyst lifetime, reducing operational costs, and minimizing waste. numberanalytics.comslideshare.net

Deactivation Mechanisms: A common cause of deactivation, particularly for zeolite catalysts in hydrocarbon reactions, is fouling by the deposition of carbonaceous materials, or "coke," on the catalyst surface. slideshare.netdicp.ac.cn This deposition blocks the active sites and pores of the catalyst, reducing its activity.

Regeneration Techniques: The process of restoring a catalyst's activity is known as regeneration. numberanalytics.com Methods can be broadly classified as thermal, chemical, or physical. numberanalytics.com

Thermal Regeneration: This is a common method that involves using heat to remove deposits. For coke removal, a controlled burnout process called calcination is often used. The coked catalyst is heated in a stream of an air/nitrogen mixture to carefully burn off the carbon deposits. slideshare.net For example, a regeneration procedure might involve heating the catalyst to 300°C for several hours. slideshare.net Care must be taken to control the temperature, as excessive heat can cause irreversible damage to the catalyst structure through sintering. dicp.ac.cn

Chemical Regeneration: This involves using chemical agents to remove poisons or deposits. This can include treatments with acids or bases. numberanalytics.com Ozone has also been explored as a strong oxidizing agent that can remove coke at much lower temperatures (e.g., 150°C) compared to air, which can help preserve the catalyst's integrity. dicp.ac.cn

Solvent Washing: In some cases, deactivation is caused by waxes or heavy organic molecules coating the catalyst. A simple regeneration step can be to wash the catalyst with a suitable solvent to remove these materials. slideshare.net

The ability to effectively regenerate a catalyst allows for its reuse over multiple reaction-regeneration cycles, which is a key factor in the economic and environmental sustainability of an industrial process. dicp.ac.cn

Heterogeneous Catalysis for Sustainable Production

Economic and Environmental Sustainability in Industrial Processes

The industrial production of this compound is increasingly focused on enhancing economic viability and environmental stewardship. Research and process optimization efforts are centered on creating more sustainable manufacturing pathways that reduce costs, minimize waste, and lower energy consumption.

Reducing manufacturing costs is a primary objective for producers of this compound to remain competitive, especially given its use in high-volume products like ibuprofen (B1674241). princemanufacturing.com Key strategies involve a multi-faceted approach focusing on process efficiency, raw material optimization, and technology adoption. princemanufacturing.comniir.org

One effective strategy is the implementation of lean manufacturing principles, which aim to eliminate waste and improve workflow. niir.org This includes identifying and removing bottlenecks in the production line and adopting systems like Just-In-Time (JIT) to reduce inventory costs and optimize storage. princemanufacturing.com Continuous improvement methodologies, or Kaizen, also contribute to ongoing cost savings by refining processes over time. niir.org

Investing in research and development to improve production processes is another critical area. niir.org For instance, developing more efficient catalysts can significantly lower costs. Research into using cheaper alkali metals, like sodium, instead of more expensive options like potassium in the side-chain alkylation of toluene and propylene has shown potential for substantial cost reduction and improved market competitiveness. patsnap.com

Furthermore, companies can achieve cost savings by streamlining operations through automation for repetitive tasks and standardizing procedures to ensure consistency and reduce variability. princemanufacturing.com Negotiating with suppliers for bulk purchasing of raw materials and investing in employee training to enhance efficiency and reduce errors are also vital components of a comprehensive cost reduction strategy. niir.orggemba-walk.com

A significant focus in the synthesis of this compound and its derivatives is the adoption of "green chemistry" principles to minimize waste and environmental impact. ijsrch.comopenstax.org The traditional synthesis route for ibuprofen, a major consumer of this compound, was known for its poor atom economy, where a large portion of the raw materials ended up as waste. ijsrch.comewadirect.com

The development of the BHC synthesis process marked a major advancement in environmental sustainability. ewadirect.com This route is significantly "greener" than the original Boots process for several reasons:

Fewer Synthetic Steps: The BHC process converts this compound to ibuprofen in just three steps, compared to six in the Boots process. ewadirect.comsciencesnail.com

Higher Atom Economy: The BHC process achieves an atom economy of approximately 77-80%, a substantial improvement over the 40% atom economy of the Boots process. This means a much larger proportion of the atoms from the reactants are incorporated into the final product. ewadirect.comsciencesnail.comresearchgate.net

Reduced Waste: The higher efficiency directly translates to less chemical waste requiring disposal. sciencesnail.com The BHC synthesis avoids the use of aluminum chloride, which can cause environmental pollution, and instead uses hydrogen fluoride (B91410) (HF) as a catalyst, which can be efficiently recovered and reused. ewadirect.comsciencesnail.com

Further process intensification efforts focus on the recovery and cyclic utilization of resources. sci-hub.box In some synthesis pathways, solvents like dichloromethane (B109758) are recovered, and by-products such as neopentyl glycol are reclaimed from wastewater, reducing both environmental impact and raw material costs. sci-hub.box The use of activated carbon to decolorize and purify products also generates waste, prompting research into more efficient purification methods or regeneration of the carbon. sci-hub.box

The chemical industry is energy-intensive, and reducing energy consumption is a key factor for both economic success and environmental sustainability. cefic.org Efforts to improve energy efficiency in this compound production align with broader industry trends toward optimizing processes and adopting new technologies. cefic.orgoil-gasportal.com

A primary way to reduce energy consumption is through process optimization. Synthetic routes with fewer steps, such as the BHC process for ibuprofen, inherently require less energy than longer, more complex routes. ijsrch.comewadirect.com Designing chemical processes that can be carried out at ambient temperatures and pressures also minimizes energy requirements. openstax.org

General energy-saving measures applicable to chemical manufacturing plants include:

Implementing Energy-Efficient Equipment: Using high-efficiency motors, pumps, and LED lighting can lead to substantial energy savings. princemanufacturing.comwalchem.com

Process Heat Integration: Optimizing heat exchange networks to use the heat from exothermic reactions to power other parts of the process reduces the need for external energy inputs.

Investing in Modern Technology: Upgrading to newer technologies, such as advanced catalyst systems like Raney nickel, can decrease the energy needed for reactions. ijsrch.com

Regular Energy Audits: Conducting thorough audits helps identify areas of energy wastage and opportunities for improvement. smartteh.eu

By implementing these strategies, manufacturers can significantly lower the energy footprint of this compound production, leading to reduced operational costs and lower greenhouse gas emissions. princemanufacturing.comcefic.org

Waste Minimization and By-product Utilization

Market Analysis and Demand Forecasting for this compound

The global market for this compound is experiencing steady growth, driven by its critical role as a chemical intermediate in several key industries. Market forecasts project a consistent increase in market value, with estimates suggesting growth from approximately USD 1.21 billion in 2025 to USD 1.41 billion by 2034, reflecting a compound annual growth rate (CAGR) of around 1.70%. marketresearchfuture.com Other analyses project a CAGR closer to 5.2%. industryarc.comdataintelo.com This growth is underpinned by robust demand from the pharmaceutical sector and expanding applications in other industrial segments. industryarc.com

Interactive Data Table: this compound Market Forecast

Report Base Year Value (approx.) Forecast Value (approx.) Forecast Period CAGR
Market Research Future marketresearchfuture.com USD 1.19 Billion (2024) USD 1.41 Billion 2025-2034 1.70%
IndustryARC industryarc.com - USD 1208 Billion (by 2030) 2024-2030 5.20%
Dataintelo dataintelo.com USD 85 Million (2023) USD 135 Million 2025-2033 5.2%
Technavio technavio.com - Increase by USD 18.6 Million 2023-2028 5%

Note: Market size estimations can vary significantly between reporting agencies based on methodologies and scope.

The pharmaceutical industry is the primary consumer of this compound, accounting for a significant share of the market. marketresearchfuture.comindustryarc.com The compound is an essential raw material in the synthesis of ibuprofen, one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) in the world. dataintelo.combusinesswire.commedicilon.com The stable and consistent demand for ibuprofen for treating pain, inflammation, and fever is a major driver of the this compound market. niir.orgbusinesswire.com

The demand for high-purity grades of this compound (>99%) is particularly strong in the pharmaceutical sector to ensure the quality and efficacy of the final drug product. industryarc.com The growing global population, increasing prevalence of chronic diseases like arthritis, and rising healthcare expenditures are all factors that contribute to the sustained demand for ibuprofen, and consequently, for this compound. dataintelo.combusinesswire.com The Asia-Pacific region, with its rapidly growing pharmaceutical manufacturing hubs in countries like India and China, is a key driver of this demand. industryarc.comdataintelo.com For instance, the Indian pharmaceutical market is expected to see significant growth, which will accelerate the demand for this compound. industryarc.com

While the pharmaceutical sector dominates, this compound is a versatile chemical used in several other industries. techsciresearch.com

Personal Care and Fragrances: this compound is used in the formulation of perfumes and fragrances due to its aromatic properties. dataintelo.comtechsciresearch.com As consumer demand for premium and niche personal care products grows, particularly in emerging markets, the need for aromatic chemicals like this compound is expected to increase. dataintelo.com

Chemical Industry: It serves as a crucial chemical intermediate for producing other specialty chemicals, such as antioxidants used in plastics and rubber. techsciresearch.com It is also a component in the production of polymers and resins. marketresearchfuture.com

Automotive Industry: In the automotive sector, this compound is used in the production of fuel additives and as a solvent. marketresearchfuture.com It is also utilized to create lubricant additives that improve engine performance. techsciresearch.com The growth in the automotive industry, especially in developing regions, is expected to drive demand. marketresearchfuture.comtechsciresearch.com

Interactive Data Table: this compound Market by End-User Industry

End-User Industry Market Share (Approximate) Key Applications Source
Pharmaceutical 25% - 40% Synthesis of Ibuprofen and other APIs. marketresearchfuture.comindustryarc.com
Automotive ~40% Lubricant additives, fuel additives, solvents. marketresearchfuture.com
Personal Care & Fragrances Growing Segment Formulation of perfumes and fragrances. dataintelo.comtechsciresearch.com
Chemical Significant Segment Production of antioxidants, polymers, resins, other specialty chemicals. marketresearchfuture.comtechsciresearch.com

Note: Market share percentages are estimates and can vary based on the source and year of analysis.

Regional Market Trends and Growth Drivers

The global this compound market is characterized by distinct regional trends and is propelled by a variety of growth drivers, primarily linked to the pharmaceutical and chemical industries. Market dynamics vary across different geographic regions, influenced by industrial infrastructure, economic development, and regional demand for end-products.

Global Market Overview

The this compound market is on a steady growth trajectory, with forecasts predicting a consistent expansion in the coming years. The global market size was valued at approximately USD 85 million in 2023 and is anticipated to reach around USD 135 million by 2032, expanding at a compound annual growth rate (CAGR) of 5.2%. dataintelo.com Other analyses project the market will grow by USD 18.6 million between 2023 and 2028, reflecting a CAGR of 5%. technavio.comgiiresearch.comresearchandmarkets.com The primary impetus for this growth is the compound's essential role as a key intermediate in the synthesis of ibuprofen, a widely consumed non-steroidal anti-inflammatory drug (NSAID). dataintelo.comopenpr.com The expanding pharmaceutical sector, especially in developing nations, is a significant contributor to this positive market outlook. dataintelo.com

Regional Market Analysis

The market for this compound is geographically segmented into North America, Asia-Pacific, Europe, South America, and the Middle East & Africa. technavio.comadvancemarketanalytics.com

Asia-Pacific:

The Asia-Pacific (APAC) region stands out as the largest and most rapidly growing market for this compound, holding approximately 40% of the market share in 2021. industryarc.com Projections indicate a CAGR of around 6.5% for this region, driven by the swift expansion of the pharmaceutical and personal care sectors. dataintelo.com Countries such as China and India are at the forefront of this growth, with high production volumes and burgeoning pharmaceutical industries. dataintelo.comdatabridgemarketresearch.com India's domestic pharmaceutical market, for instance, is forecast to reach US$65 billion by 2024, supported by significant government investment in the sector. industryarc.com This robust industrial growth, coupled with increasing consumer spending on healthcare, solidifies the region's dominant position. dataintelo.com

North America:

North America represents a significant and mature market for this compound, accounting for a substantial share of global revenue, estimated at around 35% to 40% in 2023. marketresearchfuture.comprecisionbusinessinsights.com The region's growth is supported by its well-established pharmaceutical and chemical industries. dataintelo.comprecisionbusinessinsights.com The United States is a major contributor, with demand also linked to activities in the oil and gas sector. precisionbusinessinsights.com The strong presence of major pharmaceutical and chemical corporations provides a solid foundation for market expansion, driven by continuous research and development and a focus on sustainable product development. dataintelo.com The growing demand for pain relief medications is a key factor sustaining market growth in this region. dataintelo.com

Europe:

Europe is another key market, capturing about 30% of the market share in 2023. marketresearchfuture.com The region's mature pharmaceutical and personal care industries are the primary drivers of demand. dataintelo.com European markets are increasingly characterized by a strong emphasis on sustainability, quality, and environmental compliance, which influences manufacturing practices. dataintelo.com While the market is more mature compared to the Asia-Pacific region, a consistent focus on innovation in pharmaceutical formulations and premium personal care products is expected to ensure steady growth. dataintelo.com

South America and the Middle East & Africa:

The markets in South America and the Middle East & Africa are smaller but are expected to experience growth. technavio.com This growth is fueled by expanding construction and automotive sectors, as well as a gradual increase in pharmaceutical manufacturing capabilities. marketresearchfuture.com Key countries in these regions include Brazil, Argentina, and South Africa. openpr.comadvancemarketanalytics.comindustryarc.com

Interactive Data Table: this compound Market Regional Outlook

RegionMarket PositionProjected CAGR (Compound Annual Growth Rate)Key Growth Drivers
Asia-Pacific Largest and fastest-growing market. dataintelo.comindustryarc.com~6.5% dataintelo.comRapidly expanding pharmaceutical and personal care industries; high production in China and India; government investment in healthcare. dataintelo.comindustryarc.comdatabridgemarketresearch.com
North America Significant market share (~35-40%). marketresearchfuture.comprecisionbusinessinsights.comSteady GrowthWell-established pharmaceutical and chemical sectors; high demand for ibuprofen; presence of major industry players. dataintelo.comdatabridgemarketresearch.comprecisionbusinessinsights.com
Europe Mature market (~30% share). marketresearchfuture.comSteady GrowthEstablished pharmaceutical and personal care industries; focus on sustainability and innovation. dataintelo.com
South America Growing MarketModerate GrowthExpanding industrial sectors. technavio.commarketresearchfuture.com
Middle East & Africa Growing MarketModerate GrowthExpanding industrial and construction sectors. technavio.commarketresearchfuture.com

Primary Growth Drivers

Several key factors are propelling the global this compound market forward:

Rising Demand for Pharmaceuticals: The foremost driver is the increasing global demand for pharmaceuticals, particularly ibuprofen. dataintelo.comtechnavio.com An aging global population, the rising incidence of chronic pain and inflammatory diseases, and increasing healthcare expenditures contribute significantly to the consumption of ibuprofen, thereby driving demand for this compound. dataintelo.com

Growth in the Chemical Industry: this compound serves as a vital building block in the synthesis of various chemical compounds. dataintelo.com Its role as a versatile intermediate in chemical manufacturing supports its demand, especially in regions with robust chemical industries where continuous innovation is prevalent. dataintelo.comindustryarc.com

Application in Fragrances and Personal Care: The compound is also utilized in the production of fragrances and perfumes. industryarc.comglobenewswire.com The expansion of the cosmetics and personal care industry, driven by rising consumer demand, contributes to the market's growth. globenewswire.com

Industrial End-Use: Beyond pharmaceuticals and fragrances, this compound is used in other industrial applications, including the manufacturing of coatings and surfactants. advancemarketanalytics.comindustryarc.com

Interactive Data Table: Key Growth Drivers for this compound

Growth DriverDescriptionImpacting Industries
Ibuprofen Synthesis This compound is a primary raw material for the production of ibuprofen, a widely used analgesic and anti-inflammatory drug. dataintelo.comopenpr.comPharmaceutical
Chemical Intermediate Used as a building block for various organic compounds and specialty chemicals. dataintelo.comindustryarc.comChemical, Agrochemicals
Fragrance Production Employed in the synthesis of aromatic compounds for perfumes and personal care products. industryarc.comglobenewswire.comPersonal Care, Cosmetics
Industrial Applications Utilized in the formulation of coatings and surfactants. advancemarketanalytics.comindustryarc.comIndustrial Manufacturing, Coatings

Vii. Emerging Research Directions and Future Perspectives

Novel Applications of Isobutylbenzene (B155976) and its Derivatives

The versatility of the this compound scaffold lends itself to a wide array of applications beyond its traditional use. Researchers are actively exploring its potential in various fields:

Pharmaceuticals: The demand for ibuprofen (B1674241) continues to be a major driver for the this compound market. marketresearchfuture.com Beyond this, derivatives of this compound are being investigated for the development of new therapeutic agents. solubilityofthings.comsmolecule.com For instance, the structural similarities of some derivatives to known drugs are being explored to understand structure-activity relationships, potentially leading to new drugs with improved efficacy or fewer side effects. smolecule.com Research is also ongoing into its use in the synthesis of other pharmaceuticals, including those for treating hypertension, asthma, and cancer. cpchem.com

Agrochemicals: this compound and its derivatives are used in the production of pesticides and herbicides. niir.org The growing global demand for food production necessitates the development of effective crop protection agents, a field where this compound derivatives continue to play a role.

Polymers and Materials Science: this compound is used in the production of polymers like polystyrene, a lightweight and versatile plastic. marketresearchfuture.com Research in this area focuses on developing new polymers with enhanced properties. Additionally, it serves as a crucial component in the synthesis of adhesives, coatings, and plastics. solubilityofthings.com

Fragrances and Personal Care: The aromatic properties of this compound make it a valuable ingredient in the fragrance industry. guidechem.comdataintelo.com It is used as an intermediate in the production of perfumes and other scented products. scribd.com The growing demand for unique and sophisticated scents in personal care products is expected to drive further innovation in this area. dataintelo.com

Specialty Solvents and Chemicals: this compound's properties as a solvent are utilized in various chemical reactions and industrial processes. niir.orgguidechem.com It is also a precursor for the synthesis of other specialty chemicals, such as antioxidants and surfactants. prnewswire.com

Integration of Advanced Technologies in Research and Development

To meet the increasing demand and to develop more sustainable and efficient processes, researchers are integrating advanced technologies into the production and study of this compound.

Flow Chemistry and Microreactor Technology

The synthesis of this compound and its derivatives is benefiting from the adoption of flow chemistry and microreactor technology. These technologies offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. For example, the acylation of this compound, a key step in ibuprofen synthesis, is being investigated using these advanced methods to improve yield and selectivity while minimizing waste. researchgate.net

Real-time Process Monitoring and Control

The implementation of real-time process analytical technology (PAT) is becoming increasingly important in the chemical industry. For this compound production, real-time monitoring and control of critical process parameters such as temperature, pressure, and reactant concentrations can lead to improved process understanding, consistency, and efficiency. This allows for immediate adjustments to be made, ensuring optimal reaction conditions and product quality.

Interdisciplinary Research on this compound

The study of this compound is no longer confined to traditional chemistry. Interdisciplinary research is unlocking new possibilities:

Biocatalysis: Researchers are exploring the use of enzymes and microorganisms for the synthesis of this compound and its derivatives. Biocatalysis offers the potential for greener and more selective chemical transformations compared to conventional chemical methods.

Computational Chemistry: Molecular modeling and computational studies are being employed to understand the reaction mechanisms involved in this compound synthesis and to predict the properties of its derivatives. thegoodscentscompany.com This can accelerate the discovery and design of new molecules with desired functionalities. For instance, computational tools can help in understanding the thermodiffusion behavior of this compound in mixtures, which is crucial for separation processes. thegoodscentscompany.com

Materials Science: The incorporation of this compound-derived moieties into new materials is an active area of research. This could lead to the development of advanced polymers, liquid crystals, and other functional materials with tailored properties.

Challenges and Opportunities in this compound Research

Despite the promising future, several challenges and opportunities remain in this compound research:

Green Chemistry: A significant challenge lies in developing more environmentally friendly and sustainable methods for this compound production. globenewswire.com This includes the use of greener catalysts, renewable feedstocks, and more energy-efficient processes. The volatility of crude oil prices, a primary source for the raw materials, also presents a challenge to the market. prnewswire.com

Catalyst Development: The development of highly active, selective, and reusable catalysts for the synthesis of this compound and its derivatives is a key area of research. researchgate.net For example, efforts are being made to replace traditional acid catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3) with more benign alternatives such as zeolites and ionic liquids. researchgate.net

New Applications: There is a vast opportunity to discover and develop new applications for this compound and its derivatives. This requires a deeper understanding of their chemical and physical properties and continued exploration in diverse fields. The growing demand from various end-use industries, including automotive, construction, and electronics, presents significant opportunities for market expansion. marketresearchfuture.com

Q & A

Q. What are the best practices for synthesizing and characterizing isobutylbenzene in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzene with isobutyl chloride using a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via fractional distillation is critical due to byproduct formation. Characterization should include:
  • NMR spectroscopy (¹H and ¹³C) to confirm alkylation patterns and aromatic substitution .
  • GC-MS to assess purity and identify volatile impurities .
  • Elemental analysis to verify molecular composition.
    Ensure detailed experimental protocols are documented, including catalyst ratios and reaction times, to enable reproducibility .

Q. How can researchers ensure accurate determination of this compound purity, and what are common sources of error?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis. Common errors include:
  • Injection volume inconsistencies , resolved by internal standardization (e.g., adding n-dodecane as a reference).
  • Column degradation , leading to peak tailing; mitigate by regular column maintenance.
    Cross-validate with Karl Fischer titration for trace water content, which can skew purity results .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodological Answer :
  • Use fume hoods and explosion-proof equipment due to flammability (flash point: 55°C) .
  • Wear nitrile gloves and safety goggles to prevent skin/eye irritation.
  • Store in airtight containers away from oxidizers. Emergency procedures for spills include adsorption with inert materials (e.g., vermiculite) .

Q. What methodologies are recommended for detecting this compound in environmental matrices (e.g., soil, water)?

  • Methodological Answer :
  • Solid-phase microextraction (SPME) coupled with GC-MS for trace-level detection in water .
  • EPA Method 8260B for volatile organic compounds in soil, using purge-and-trap concentration.
    Include matrix spike recoveries (target: 60–130%) to validate method accuracy, as demonstrated in environmental assessments .

Advanced Research Questions

Q. How should researchers address contradictions in environmental detection data for this compound, such as variations in spike recovery rates?

  • Methodological Answer :
  • Statistical outlier analysis : Apply Grubbs’ test to identify anomalous recovery values (e.g., 97–102% vs. outliers at 140%) .
  • Method blank comparisons : Check for cross-contamination if blanks show detectable levels.
  • Instrument recalibration : Ensure detector linearity across the concentration range.
    Contradictions may arise from matrix effects (e.g., humic acids in soil); mitigate by adjusting extraction pH .

Q. What computational approaches are effective for modeling this compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for alkylation/dealkylation pathways.
  • Molecular dynamics simulations : Study solvent effects on reaction kinetics.
    Validate models with experimental Arrhenius plots derived from variable-temperature GC data .

Q. How does this compound’s stability vary under extreme conditions (e.g., high temperature, UV exposure)?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (typically >200°C).
  • UV-Vis spectroscopy : Track photodegradation products (e.g., benzaldehyde derivatives) under 254 nm light.
    Compare with control experiments using inert atmospheres to isolate oxidation pathways .

Q. What strategies resolve discrepancies in comparing this compound’s properties with structural analogs (e.g., tert-butylbenzene)?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Correlate steric effects (via Conolly surface maps ) with boiling points/reactivity.
  • Meta-analysis : Aggregate literature data (e.g., logP, pKa) into a standardized database to identify outliers.
    Address contradictions by revisiting experimental conditions (e.g., solvent polarity in reactivity studies) .

Data Presentation Guidelines

  • Tables : Include recovery rates, detection limits, and comparative physicochemical properties (see example below).
  • Figures : Use chromatograms with annotated peaks or reaction pathways with energy profiles.
Parameter This compound tert-Butylbenzene Reference
Boiling Point (°C)171169
LogP (Octanol-Water)3.453.78
GC Retention Time (min)8.27.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.